molecular formula C8H6IN B116640 3-iodo-1H-indole CAS No. 26340-47-6

3-iodo-1H-indole

Cat. No.: B116640
CAS No.: 26340-47-6
M. Wt: 243.04 g/mol
InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an iodine atom at the third position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-1H-indole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-3-carboxylic acid.

    Reduction Products: Indoline derivatives.

Comparison with Similar Compounds

  • 3-Bromo-1H-indole
  • 3-Chloro-1H-indole
  • 3-Fluoro-1H-indole

Comparison:

Properties

IUPAC Name

3-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVDXLYJTMHMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458781
Record name 3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26340-47-6
Record name 3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodoindole
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Synthesis routes and methods I

Procedure details

To a stirred solution of indole 7 (1.0 eq.) in dimethylformamide (4.4 mL/mmol) under argon was added iodine (1.98 eq.) and potassium hydroxide (1.0 eq.). The reaction mixture was stiffed for 3 hours. The reaction mixture was quenched by addition of water (8.8 ml/mmol) and product precipitated, which was filtered and dried. The solid was resubmitted to reaction conditions (dimethylformamide (4.4 mL/mmol) under argon, iodine (0.4 eq.) and potassium hydroxide (0.2 eq.) and stiffed for 1 h) to convert the remaining starting material. The reaction mixture was quenched by addition of water (8.8 ml/mmol) and product precipitated, which was filtered and dried to afford 3-iodoindole 8. Beige solid. 1H NMR (d6-DMSO, 400 MHz) δ 1.39 (t, J=7.2 Hz, 3H), 4.40 (q, J=7.2 Hz, 2H), 7.35-7.42 (m, 2H), 12.66 (s, 1H), 19F NMR (d6-DMSO, 376 MHz) δ −126.87, MS (ESI−) m/z=366.13 (M−H)− 100%, 368.15 (M−H)− 35%.
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Synthesis routes and methods II

Procedure details

Into a 500 mL 3-necked round bottom flask, was placed a solution of 1H-indole (10 g, 85.40 mmol) in MeOH/H2O (150/30 mL). To this was added potassium iodide (15.6 g, 93.98 mmol). To the mixture was added sodium hydroxide (3.76 g, 94.00 mmol). To the above was added 12 (23.88 g, 94.02 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:10). The reaction mixture was then quenched by the adding 100 mL of H2O. A filtration was performed. The filter cake was washed 3 times with 200 mL of water. This resulted in 18 g (84%) of 3-iodo-1H-indole as a light yellow solid.
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12
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Synthesis routes and methods III

Procedure details

Compounds of formula VIII may also be prepared directly from an indole or indazole of formula XVII by reacting the formula XVII substrate with iodine to give the 3-iodoindole or -indazole of formula XVIII; coupling the formula XVIII compound with an appropriate thiol of formula XIX to give the 3-thioindole or -indazole of formula XX and oxidizing said formula XX compound with a conventional oxidizing agent such as H2O2, m-chloroperbenzoic acid, or the like to afford the desired formula VIII intermediate. The reaction is shown in flow diagram IV.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-iodo-1H-indole a valuable building block in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing diverse indole derivatives, a ubiquitous structural motif in natural products and pharmaceuticals. Its value stems from the reactivity of the iodine atom at the 3-position, which readily participates in various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings []. These reactions enable the introduction of diverse substituents at the 3-position, offering a powerful tool for constructing complex indole-based molecules.

Q2: Can you provide an example of how this compound is used to synthesize a specific class of compounds?

A2: Certainly! One notable example is the synthesis of β-carbolines [, ]. Researchers have successfully synthesized β-carbolines, a significant class of nitrogen-containing heterocycles, from 2-acyl-1-benzenesulfonyl-3-iodo-1H-indoles. The process involves a palladium-catalyzed coupling reaction with alkynes, followed by a 6-endo-dig cycloamination reaction, efficiently yielding the desired β-carbolines [].

Q3: How does the presence of other substituents on the indole ring affect the reactivity of this compound?

A3: Research indicates that substituents on the indole ring, particularly at the 2-position, can significantly influence the reactivity of this compound in cross-coupling reactions []. For instance, the presence of a nitrile group at the 2-position, as in 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles, allows for the synthesis of highly functionalized 1H-indole-2-carbonitriles through various cross-coupling reactions []. These reactions showcase how manipulating substituents on the indole core can fine-tune the reactivity of this compound, leading to the preparation of a wider range of substituted indole derivatives.

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